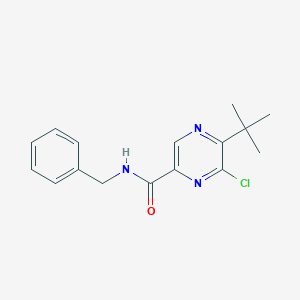

N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide

CAS No.:

Cat. No.: VC16556550

Molecular Formula: C16H18ClN3O

Molecular Weight: 303.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18ClN3O |

|---|---|

| Molecular Weight | 303.78 g/mol |

| IUPAC Name | N-benzyl-5-tert-butyl-6-chloropyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C16H18ClN3O/c1-16(2,3)13-14(17)20-12(10-18-13)15(21)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,19,21) |

| Standard InChI Key | MMXDQSQNSRAAAQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=NC=C(N=C1Cl)C(=O)NCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide features a pyrazine ring substituted at the 5-position with a tert-butyl group () and at the 6-position with a chlorine atom. The carboxamide group at the 2-position is linked to a benzyl moiety () (Figure 1). The IUPAC name is N-benzyl-5-tert-butyl-6-chloropyrazine-2-carboxamide, and its canonical SMILES string is .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.78 g/mol |

| log P (Experimental) | 3.69 |

| log P (Calculated) | 4.21 |

| IC (Photosynthesis) | 7.4 µmol/L |

The tert-butyl group enhances lipophilicity (), facilitating membrane permeability, while the chlorine atom contributes to electronic effects that may influence receptor binding .

Synthesis and Optimization

Synthetic Route

The compound is synthesized via aminolysis of 5-(tert-butyl)-6-chloropyrazine-2-carboxylic acid chloride with benzylamine under mild conditions (Scheme 1) . The reaction typically proceeds in dichloromethane or tetrahydrofuran at room temperature, yielding the target compound in 59–91% efficiency .

Scheme 1: Synthesis Pathway

Purification and Characterization

Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane eluents. Structural confirmation employs H NMR, C NMR, and high-resolution mass spectrometry (HRMS) .

Biological Activities

Antimycobacterial Activity

N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide demonstrates potent activity against Mycobacterium tuberculosis (MIC = 6.25 µg/mL), outperforming first-line drugs like pyrazinamide in certain assays . The mechanism may involve inhibition of fatty acid synthase-I (FAS-I), a critical enzyme for mycobacterial cell wall synthesis .

Table 2: Antimycobacterial Activity Profile

Photosynthesis Inhibition

The compound inhibits photosynthetic electron transport (PET) in spinach chloroplasts (Spinacia oleracea L.) by interacting with the D intermediate on the donor side of Photosystem II . This activity is quantified by an IC of 7.4 µmol/L, comparable to the herbicide DCMU (IC = 1.9 µmol/L) .

Structure-Activity Relationships (SAR)

Role of Substituents

-

tert-Butyl Group: Increases lipophilicity ( vs. unsubstituted analogues), enhancing membrane penetration .

-

Chlorine Atom: Electron-withdrawing effects stabilize the pyrazine ring, improving target binding .

-

Benzyl Moiety: The unsubstituted benzyl group optimizes steric compatibility with mycobacterial enzymes .

Table 3: Impact of Substituents on Activity

| Compound Modification | MIC (µg/mL) | IC (µmol/L) |

|---|---|---|

| 4-Methoxybenzyl derivative | 6.25 | 121.6 |

| 4-Chlorobenzyl derivative | 12.5 | 13.4 |

| 3-Trifluoromethylbenzyl | 25.0 | 345.8 |

Future Directions

Agricultural Applications

The compound’s photosynthesis-inhibiting activity warrants exploration as a herbicide scaffold. Synergistic combinations with existing agrochemicals may enhance efficacy and reduce environmental persistence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume